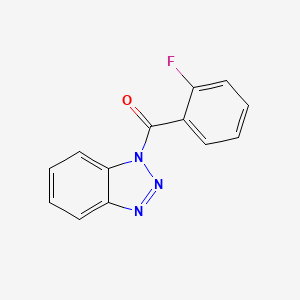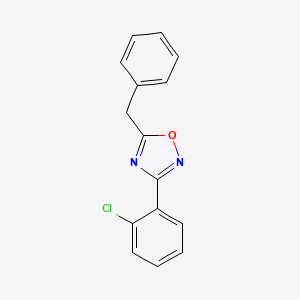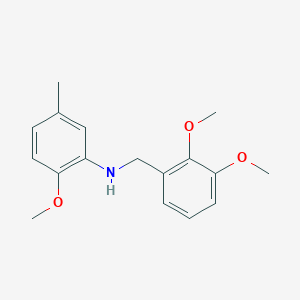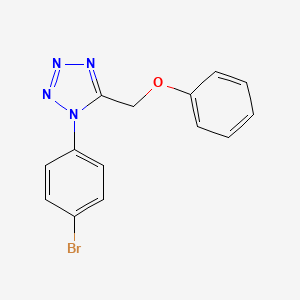![molecular formula C13H9N3O5 B5695442 5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5695442.png)
5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as NPD-001, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, cancer, and neurodegeneration. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, 5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defenses.
Biochemical and Physiological Effects:
5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of inflammatory mediators. In vivo studies have shown that it can reduce inflammation and tissue damage in animal models of inflammatory diseases. Moreover, 5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects, including the ability to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is its versatility in terms of its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising candidate for drug development in a variety of diseases. Additionally, its small molecular size and relative ease of synthesis make it an attractive target for medicinal chemistry optimization. However, one limitation of 5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the optimization of its pharmacological properties, including its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Moreover, preclinical studies are needed to evaluate its safety and efficacy in animal models of disease, with the ultimate goal of advancing it to clinical trials for human use. Finally, given its potential therapeutic applications in a variety of diseases, there is a need for further exploration of its use in combination with other drugs or therapies to enhance its efficacy and reduce side effects.
Métodos De Síntesis
The synthesis of 5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves a multi-step process that starts with the condensation of 2-nitrobenzaldehyde and ethyl acetoacetate to form 3-(2-nitrophenyl)-2-propenoic acid ethyl ester. This intermediate is then reacted with urea to form the pyrimidinetrione ring system, which is further modified by the addition of a vinyl group to yield the final product.
Aplicaciones Científicas De Investigación
5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications in various diseases. In particular, it has shown promising results in the treatment of inflammatory disorders such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It has also been investigated for its anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth. Moreover, 5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O5/c17-11-9(12(18)15-13(19)14-11)6-3-5-8-4-1-2-7-10(8)16(20)21/h1-7H,(H2,14,15,17,18,19)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLGMPFQURZYCS-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=C2C(=O)NC(=O)NC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=C2C(=O)NC(=O)NC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[(4H-1,2,4-triazol-3-ylthio)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5695382.png)



![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B5695409.png)
![4-[(dimethylamino)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide](/img/structure/B5695421.png)
![N-(4-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695426.png)


![4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5695449.png)

![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5695465.png)